3-Chloro-2-methylbenzoyl chloride
Description
3-Chloro-2-methylbenzoyl chloride is an aromatic acyl chloride characterized by a benzoyl group substituted with a chlorine atom at the 3-position and a methyl group at the 2-position. For example, tert-butyl ((3-chloro-2-methylbenzoyl)oxy)(methyl)carbamate (a derivative) is synthesized using this compound as a precursor, highlighting its role in organic synthesis for constructing complex esters and amides .
Acyl chlorides like 3-chloro-2-methylbenzoyl chloride are highly reactive, making them indispensable in pharmaceuticals, agrochemicals, and polymer industries. Their reactivity stems from the electrophilic carbonyl carbon, which readily undergoes nucleophilic acyl substitution.
Properties
IUPAC Name |
3-chloro-2-methylbenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTVMWJGVXXDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598425 | |
| Record name | 3-Chloro-2-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-47-0 | |
| Record name | 3-Chloro-2-methylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-methylbenzoyl chloride can be synthesized from 3-chloro-2-methylbenzoic acid. The most common method involves the reaction of 3-chloro-2-methylbenzoic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds as follows :
[ \text{3-Chloro-2-methylbenzoic acid} + \text{Oxalyl chloride} \rightarrow \text{3-Chloro-2-methylbenzoyl chloride} + \text{CO} + \text{CO}_2 ]
Industrial Production Methods
In an industrial setting, the production of 3-chloro-2-methylbenzoyl chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, 3-chloro-2-methylbenzoyl chloride hydrolyzes to form 3-chloro-2-methylbenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts acylation reactions to introduce the 3-chloro-2-methylbenzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used.
Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl3) are used as catalysts.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
3-Chloro-2-methylbenzoic acid: Formed by hydrolysis.
Scientific Research Applications
3-Chloro-2-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of biologically active molecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
Structural Features
- 3-Chloro-2-methylbenzoyl chloride : Features a benzoyl chloride backbone with a chlorine (electron-withdrawing) and methyl (electron-donating) group at positions 3 and 2, respectively.
- 3-Methoxy-2-methylbenzoyl chloride (CAS 24487-91-0) : Replaces the chlorine with a methoxy group (-OCH₃), an electron-donating substituent, altering electronic properties and reactivity .
- 5-Chloro-2-[(3-methylphenyl)methoxy]benzoyl chloride (CAS 1160260-28-5) : Incorporates a bulky 3-methylbenzyloxy group at position 2, increasing steric hindrance and molecular weight .
- 3-Chloro-2-methylbenzenesulfonyl chloride (CAS 80563-86-6) : Substitutes the carbonyl chloride (-COCl) with a sulfonyl chloride (-SO₂Cl), shifting reactivity toward sulfonamide formation .
Physical Properties
*Predicted data based on structural analogs.
Biological Activity
3-Chloro-2-methylbenzoyl chloride (C8H6Cl2O) is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.
3-Chloro-2-methylbenzoyl chloride is an aromatic acyl chloride characterized by the presence of a chloro group and a methyl group on the benzene ring. Its structure can be represented as follows:
- Molecular Formula : C8H6Cl2O
- Molecular Weight : 189.04 g/mol
- CAS Number : 19367772
Antimicrobial Properties
Research indicates that derivatives of 3-chloro-2-methylbenzoyl chloride exhibit significant antimicrobial activity. A study screening various compounds showed that certain derivatives possess effective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Activity Against | Mechanism |
|---|---|---|
| 3-Chloro-2-methylbenzoyl chloride | Staphylococcus aureus, E. coli | Disruption of bacterial cell wall synthesis |
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor. Specifically, it has been found to inhibit enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders . The inhibition mechanism may involve binding to the active site of the enzyme, thus preventing substrate interaction.
Cytotoxic Effects
In vitro studies have shown that 3-chloro-2-methylbenzoyl chloride can induce cytotoxic effects in various cancer cell lines. The compound was observed to trigger apoptosis (programmed cell death) through the activation of caspase pathways, indicating its potential as an anticancer agent .
Study on Antibacterial Activity
A notable study conducted by researchers screened several N-substituted derivatives of 3-chloro-2-methylbenzoyl chloride for their antibacterial efficacy. The results indicated that specific modifications to the chemical structure enhanced antibacterial potency, particularly against resistant strains of bacteria .
Cytotoxicity in Cancer Research
Another study evaluated the cytotoxic effects of 3-chloro-2-methylbenzoyl chloride on human cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a lead compound for further development in cancer therapeutics .
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological aspects of 3-chloro-2-methylbenzoyl chloride. The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage . Proper handling and safety measures are essential when working with this compound in laboratory settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
